3-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a sulfonyl group, a piperidine ring, an ether linkage, a pyrazine ring, and a nitrile group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antimicrobial Activities
A compound structurally related to 3-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, specifically 4-Amino-5-(1 H -benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile, exhibited potential in generating various derivatives with applications in antimicrobial activities. This was demonstrated through synthesizing different derivatives and evaluating their antimicrobial efficiency (Fikry, Ismail, Said, & Hafez, 2015).
Anticancer Activities
The synthesis of related compounds like 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile has shown significant anticancer activity. These compounds were created through a one-pot three-component condensation reaction and demonstrated efficacy against various cancer cell lines, highlighting their potential in cancer treatment (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).
Enzyme Inhibition in Alzheimer’s Disease
Another relevant compound, N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, was synthesized and evaluated as a potential drug candidate for Alzheimer’s disease. The focus was on inhibiting the acetylcholinesterase enzyme, a key target in Alzheimer's disease therapy (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
Antibacterial Activity
Studies on acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, including ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate, revealed their potential in antibacterial activity. These compounds exhibited moderate inhibitory effects on several bacterial strains, contributing to the development of new antibacterial agents (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).
Synthesis of Heterocyclic Compounds
Efficient synthesis of triazaphenalenes, pyrimidines, and pyridines, using compounds like 6-aryl-4-(piperidin-1-yl)-2H-pyran-2-one-3-carbonitriles, illustrates the potential of these chemicals in creating a variety of heterocyclic compounds. This synthesis plays a significant role in pharmaceutical chemistry, where such heterocyclic structures are commonly found in various therapeutic agents (Pratap, Roy, Kushwaha, Goel, Roy, & Ram, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c17-12-3-5-14(6-4-12)25(22,23)21-9-1-2-13(11-21)24-16-15(10-18)19-7-8-20-16/h3-8,13H,1-2,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCNMOJPUXBQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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